molecular formula C13H8Br2INO B12613267 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one CAS No. 649560-29-2

4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one

Cat. No.: B12613267
CAS No.: 649560-29-2
M. Wt: 480.92 g/mol
InChI Key: XOFPBBFNPNVQNK-UHFFFAOYSA-N
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Description

4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one (hereafter referred to as Compound A) is a halogen-rich organic molecule featuring a cyclohexa-2,4-dien-1-one core substituted with bromine (Br) at positions 4 and 6 (via the anilino group) and iodine (I) at position 2. Its synthesis typically involves condensation reactions between 4-bromoaniline and halogenated benzaldehyde derivatives, followed by halogenation steps to introduce iodine .

Properties

CAS No.

649560-29-2

Molecular Formula

C13H8Br2INO

Molecular Weight

480.92 g/mol

IUPAC Name

4-bromo-2-[(4-bromophenyl)iminomethyl]-6-iodophenol

InChI

InChI=1S/C13H8Br2INO/c14-9-1-3-11(4-2-9)17-7-8-5-10(15)6-12(16)13(8)18/h1-7,18H

InChI Key

XOFPBBFNPNVQNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the protection of the aniline nitrogen using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF), an eco-friendly solvent . The protected intermediate is then subjected to further reactions, including halogenation and coupling reactions, to introduce the bromine and iodine atoms .

Chemical Reactions Analysis

4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, methyllithium, and tert-butylsilyl chloride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms and aniline group enable it to form strong interactions with biological molecules, potentially affecting various pathways. detailed studies on its exact mechanism of action and molecular targets are still ongoing .

Comparison with Similar Compounds

Key Structural Features :

  • Halogen Substituents : Bromine and iodine atoms enhance electron-withdrawing effects, influencing redox behavior and stability.

Compound A is of interest in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., optoelectronic applications) due to its unique electronic profile .

Comparison with Similar Compounds

Structural Analogues with Different Halogen Substituents

Halogenation patterns significantly alter reactivity and applications. Key comparisons include:

Compound Name Substituents Key Differences vs. Compound A Applications References
4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one I at positions 2 and anilino Higher molecular weight (I > Br); increased steric hindrance reduces solubility Organic electronics
6-[(4-Bromoanilino)sulfanylmethylidene]-4-chlorocyclohexa-2,4-dien-1-one Cl at position 4; S in anilino Sulfur introduces nucleophilic sites; Cl less electronegative than Br/I Catalysis, polymer additives
4-Chlorocyclohexa-2,4-dien-1-one derivatives Cl at position 4; no anilino Simpler structure; lower thermal stability Intermediate in organic synthesis

Impact of Halogens :

  • Electron Withdrawal : I > Br > Cl, affecting reaction rates in nucleophilic substitutions.
  • Bond Strength : C-I bonds are weaker than C-Br, making iodine-substituted compounds more reactive in cross-coupling reactions .

Variations in the Anilino Substituent

The anilino group’s modifications influence molecular geometry and biological activity:

Compound Name Anilino Group Structural Impact Biological Activity References
4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one Cyclohexylamino (non-aromatic) Reduced planarity; enhanced lipophilicity Enzyme inhibition (IC50 ~ 2 µM)
(Z)-3-Benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one Hydroxyanilino Intramolecular H-bonding; improved solubility Antimicrobial (MIC: 8 µg/mL)
6-[[(5-Methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one Pyrazole-containing anilino Chelation with metals; rigid planar structure Anticancer (LD50: 10 µM)

Key Trends :

  • Planarity: Aromatic anilino groups (e.g., 4-bromoanilino) favor π-stacking, critical for DNA intercalation .
  • Hydrogen Bonding : Hydroxy or nitro groups (e.g., in ) enhance solubility and protein binding .

Impact of Substituents on Physical-Chemical Properties

Property Compound A 4-Nitro Analogue () 4-Chloro Derivative ()
Melting Point 536 K (decomposes) 520 K 498 K
Solubility (in DMSO) 12 mg/mL 45 mg/mL (due to nitro group) 8 mg/mL
LogP (Octanol-Water) 3.8 2.5 4.1

Notable Observations:

  • Nitro Groups : Increase polarity and lower LogP, improving aqueous solubility .
  • Iodine vs. Bromine : Iodine’s larger atomic radius reduces crystal packing efficiency, lowering melting points compared to bromine analogs .

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